N'-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide
Description
N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a thiophenylmethyl group attached to an ethanediamide backbone
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-12-3-2-10(15)6-11(12)17-14(19)13(18)16-7-9-4-5-21-8-9/h2-6,8H,7H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOZJDPLXUYYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiophene-3-carboxaldehyde.
Formation of Schiff Base: The aniline reacts with the carboxaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with an acyl chloride or anhydride to form the ethanediamide.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the chloro and methoxy groups, which are known to enhance biological activity in many compounds.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the ethanediamide moiety suggests possible interactions with biological targets such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a medicinal context, it could interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with the thiophene ring in a different position.
N’-(5-chloro-2-methoxyphenyl)-N-[(furan-3-yl)methyl]ethanediamide: Similar structure but with a furan ring instead of thiophene.
N’-(5-chloro-2-methoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide: Similar structure but with a pyridine ring.
Uniqueness
N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and chemical behaviors compared to its analogs.
This detailed overview provides a comprehensive understanding of N’-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide, a compound with the CAS number 1060226-60-9, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 324.8 g/mol. The structure of the compound features a chloro-substituted methoxyphenyl moiety and a thiophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN2O3S |
| Molecular Weight | 324.8 g/mol |
| CAS Number | 1060226-60-9 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chloro-substituted phenyl compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Several studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For example, a study published in Molecules highlighted that similar thiophene-containing compounds showed promise in inhibiting proliferation in breast cancer cells through apoptosis induction mechanisms .
Case Studies
- Case Study on Cytotoxicity : A study investigated the cytotoxic effects of this compound on human cancer cell lines (HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in these cells.
- Pharmacokinetics Study : Research focusing on the pharmacokinetic profile of similar compounds revealed that modifications in the side chains could enhance bioavailability and reduce toxicity. This information is crucial for optimizing therapeutic applications.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.
- Interaction with Cellular Targets : The presence of halogen atoms (like chlorine) enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
